17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate
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Overview
Description
17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate is a synthetic organic compound with the molecular formula C28H38N2O4S It is a derivative of androstane, a steroid framework, and features a sulfonyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate typically involves multiple steps:
Formation of the Androstane Core: The androstane core can be synthesized through various methods, including the hydrogenation of androstadiene derivatives.
Introduction of the Sulfonyl Hydrazone Group: This step involves the reaction of the androstane derivative with 4-methylbenzenesulfonyl hydrazine under acidic or basic conditions to form the hydrazone linkage.
Acetylation: The final step is the acetylation of the hydroxyl group at the 3-position using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the hydrazone group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its steroidal structure and ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It serves as a probe to study steroid hormone receptors and their interactions with various ligands.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
17-Hydroxyandrost-5-en-3-one: A similar steroidal compound with hydroxyl and ketone functional groups.
17-Acetoxyandrost-5-en-3-one: Another derivative with an acetoxy group at the 17-position.
4-Methylbenzenesulfonyl Hydrazine: The sulfonyl hydrazine component used in the synthesis.
Uniqueness
17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate is unique due to the presence of both the steroidal framework and the sulfonyl hydrazone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89359-48-8 |
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Molecular Formula |
C28H38N2O4S |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
[10,13-dimethyl-17-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C28H38N2O4S/c1-18-5-8-22(9-6-18)35(32,33)30-29-26-12-11-24-23-10-7-20-17-21(34-19(2)31)13-15-27(20,3)25(23)14-16-28(24,26)4/h5-9,21,23-25,30H,10-17H2,1-4H3 |
InChI Key |
LWKASFZCKOJSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C |
Origin of Product |
United States |
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